molecular formula C9H5FIN B11850625 8-Fluoro-5-iodoquinoline

8-Fluoro-5-iodoquinoline

Cat. No.: B11850625
M. Wt: 273.05 g/mol
InChI Key: LQUCYGDPZBCGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-iodoquinoline typically involves the fluorination and iodination of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with fluorinating and iodinating agents under controlled conditions. For instance, direct fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the introduction of fluorine and iodine atoms into the quinoline ring. The scalability of these methods is crucial for producing the compound in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common. For example, nucleophilic substitution can occur at the fluorine or iodine positions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cross-Coupling Reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Cross-Coupling Reactions: Palladium or nickel catalysts with appropriate ligands.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Fluoro-5-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties. It serves as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

    8-Fluoroquinoline: Lacks the iodine atom, which may result in different chemical and biological properties.

    5-Iodoquinoline: Lacks the fluorine atom, affecting its reactivity and applications.

    8-Fluoro-3-iodoquinoline-5-sulfonyl chloride:

Uniqueness: 8-Fluoro-5-iodoquinoline’s combination of fluorine and iodine atoms provides a unique set of chemical properties, such as enhanced reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

IUPAC Name

8-fluoro-5-iodoquinoline

InChI

InChI=1S/C9H5FIN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H

InChI Key

LQUCYGDPZBCGBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)I

Origin of Product

United States

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